molecular formula C11H13F3O2 B1532526 2-Butoxy-4-(trifluoromethyl)phenol CAS No. 1881321-90-9

2-Butoxy-4-(trifluoromethyl)phenol

Cat. No. B1532526
M. Wt: 234.21 g/mol
InChI Key: PLDAEUQAFPHWQF-UHFFFAOYSA-N
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Description

“2-Butoxy-4-(trifluoromethyl)phenol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It is used in the synthesis of polymers and monomers .


Synthesis Analysis

The synthesis of 4-trifluoromethyl-2H-chromenes involves the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride . This process, known as the Schweizer protocol, yields moderate to excellent results .


Molecular Structure Analysis

The molecular formula of “2-Butoxy-4-(trifluoromethyl)phenol” is C11H13F3O2 . The average mass is 234.215 Da and the monoisotopic mass is 234.086761 Da .


Chemical Reactions Analysis

The reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride leads to the formation of 4-CF3-2H-chromenes . This reaction is part of the Schweizer protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butoxy-4-(trifluoromethyl)phenol” are not explicitly mentioned in the available literature .

Scientific Research Applications

Catalyst for Oxidation Reactions

Dirhodium caprolactamate (Rh(2)(cap)(4)) has been identified as a highly efficient catalyst for the oxidation of phenols and anilines, demonstrating the utility of certain phenolic compounds in catalytic oxidation processes. This catalyst facilitates the generation of the tert-butylperoxy radical from tert-butyl hydroperoxide, which then effectively oxidizes phenols and anilines. The process showcases the potential of phenolic substrates, including those with bulky para substituents, in undergoing selective oxidation to produce various oxidized products under specific conditions, highlighting the versatility of phenols in synthetic chemistry applications (Ratnikov et al., 2011).

Antimicrobial and Antifungal Agent

Triclosan, a phenolic compound similar in structure to 2-Butoxy-4-(trifluoromethyl)phenol, has been extensively used as an antimicrobial and antifungal agent in various consumer products. The mechanism of its action involves the inhibition of lipid biosynthesis by targeting the enzyme enoyl-acyl carrier protein reductase (ENR), showcasing the potential of phenolic compounds in antimicrobial applications. This suggests that structurally similar phenols could share or offer similar bioactive properties, underscoring the importance of phenolic compounds in developing antimicrobial agents (Levy et al., 1999).

Electrochemistry and Ionic Liquids

The electrochemistry of phenol and its derivatives has been studied in various ionic liquids, with observations of oxidation and formation of phenolate anions. Such studies underline the significant role of phenolic compounds in electrochemical reactions and their potential applications in designing new electrochemical processes and materials. The reactivity of phenols in ionic liquids opens up avenues for their use in electrochemical sensors, energy storage systems, and organic synthesis, demonstrating the broad applicability of phenols in modern chemistry and material science (Villagrán et al., 2006).

Antioxidant Properties

Phenolic compounds, including those structurally related to 2-Butoxy-4-(trifluoromethyl)phenol, are known for their antioxidant properties. They play a critical role in protecting against oxidative stress by scavenging free radicals. The presence of phenolic compounds in natural products and their synthetic analogs is crucial for developing food additives, pharmaceuticals, and cosmetic formulations with antioxidant capabilities, highlighting the ongoing importance of phenolic compounds in health and wellness applications (Altemimi et al., 2017).

Safety And Hazards

While specific safety and hazard information for “2-Butoxy-4-(trifluoromethyl)phenol” is not available, it is generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for “2-Butoxy-4-(trifluoromethyl)phenol” are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-butoxy-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-2-3-6-16-10-7-8(11(12,13)14)4-5-9(10)15/h4-5,7,15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDAEUQAFPHWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-4-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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